molecular formula C15H21N3O B11989878 N'-Cyclohexylidene-2-(2-toluidino)acetohydrazide CAS No. 302908-98-1

N'-Cyclohexylidene-2-(2-toluidino)acetohydrazide

Cat. No.: B11989878
CAS No.: 302908-98-1
M. Wt: 259.35 g/mol
InChI Key: ZBBHOQYOVZNCNS-UHFFFAOYSA-N
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Description

N’-Cyclohexylidene-2-(2-toluidino)acetohydrazide is a chemical compound with the molecular formula C15H21N3O It is a member of the hydrazide family, characterized by the presence of a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclohexylidene-2-(2-toluidino)acetohydrazide typically involves the condensation reaction between cyclohexanone and 2-toluidine in the presence of acetohydrazide. The reaction is carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of N’-Cyclohexylidene-2-(2-toluidino)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-Cyclohexylidene-2-(2-toluidino)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

N’-Cyclohexylidene-2-(2-toluidino)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other hydrazone derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of N’-Cyclohexylidene-2-(2-toluidino)acetohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-Cyclohexylidene-2-(3-toluidino)acetohydrazide
  • N’-Cyclohexylidene-2-(4-toluidino)acetohydrazide
  • N’-Cyclohexylidene-2-(4-ethoxyanilino)acetohydrazide

Uniqueness

N’-Cyclohexylidene-2-(2-toluidino)acetohydrazide is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. The position of the toluidino group (2-position) imparts distinct chemical and biological properties compared to its isomers.

Properties

CAS No.

302908-98-1

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-(cyclohexylideneamino)-2-(2-methylanilino)acetamide

InChI

InChI=1S/C15H21N3O/c1-12-7-5-6-10-14(12)16-11-15(19)18-17-13-8-3-2-4-9-13/h5-7,10,16H,2-4,8-9,11H2,1H3,(H,18,19)

InChI Key

ZBBHOQYOVZNCNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=C2CCCCC2

Origin of Product

United States

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